N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide typically involves multiple steps, including the formation of the piperazine ring, introduction of the trifluoromethylbenzoyl group, and the cyanocyclopentyl moiety. Common reagents used in these reactions include piperazine, trifluoromethylbenzoyl chloride, and cyanocyclopentane. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors. Studies could focus on its binding affinity, selectivity, and potential as a lead compound for drug development.
Medicine
In medicine, this compound might be explored for its therapeutic potential in treating various diseases. Research could include preclinical studies to assess its efficacy, safety, and pharmacokinetic properties.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties may make it suitable for specific applications in these fields.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide include other piperazine derivatives with varying substituents. Examples might include:
- N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
- N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperidin-1-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This could include enhanced binding affinity, improved pharmacokinetic properties, or unique reactivity in chemical synthesis.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c21-20(22,23)16-6-2-1-5-15(16)18(29)27-11-9-26(10-12-27)13-17(28)25-19(14-24)7-3-4-8-19/h1-2,5-6H,3-4,7-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXWQJMZGPUJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.